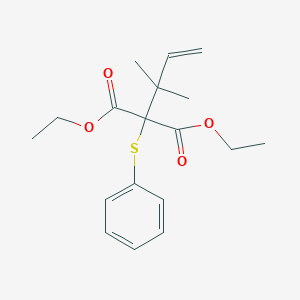
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate is an organic compound with the molecular formula C16H22O4S This compound is characterized by the presence of a phenylsulfanyl group attached to a propanedioate backbone, making it a unique entity in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using a phenylsulfanyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler ester.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Diethyl (2-methylbut-3-en-2-yl)sulfonepropanedioate.
Reduction: Diethyl (2-methylbut-3-en-2-yl)propanedioate.
Substitution: Various substituted propanedioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (2-methylbut-3-yn-2-yl)propanedioate: Similar structure but with an alkyne group instead of an alkene.
Diethyl (3-methylbut-2-enyl)malonate: Lacks the phenylsulfanyl group.
Diethyl 2,2-diallylmalonate: Contains two allyl groups instead of the phenylsulfanyl group.
Uniqueness
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
113138-73-1 |
|---|---|
Fórmula molecular |
C18H24O4S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
diethyl 2-(2-methylbut-3-en-2-yl)-2-phenylsulfanylpropanedioate |
InChI |
InChI=1S/C18H24O4S/c1-6-17(4,5)18(15(19)21-7-2,16(20)22-8-3)23-14-12-10-9-11-13-14/h6,9-13H,1,7-8H2,2-5H3 |
Clave InChI |
SBEZRWFPTUCUSD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)(C(C)(C)C=C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
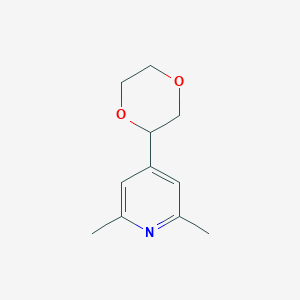
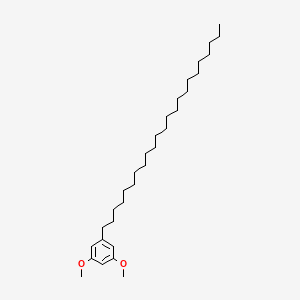

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

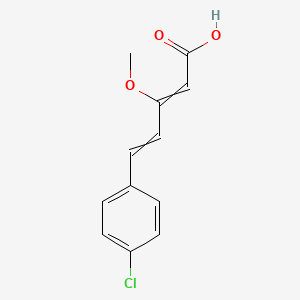
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)
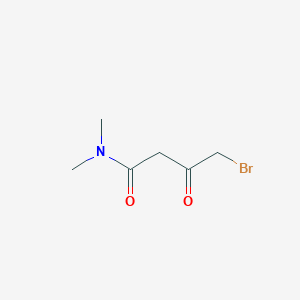
![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
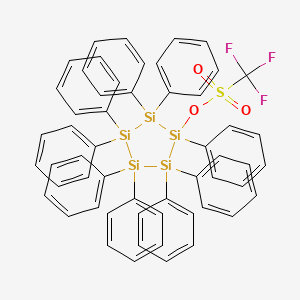
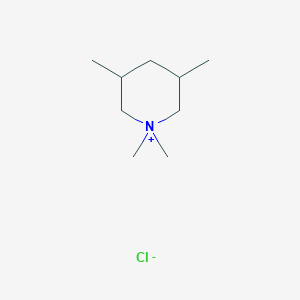
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)

